2-Chloro-2-methyl-1-propanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyl-1-propanol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanol (tert-butyl alcohol) with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve cooling the reaction mixture to control the exothermic reaction.
Another method involves the use of cation exchange resins as a catalyst. In this process, 2-methyl-3-chloropropene and water are added to a filling pipe containing the cation exchange resins. The reaction is carried out at temperatures between 0-45°C, and the reaction mixture is collected and purified .
Industrial Production Methods
Industrial production of this compound often involves continuous processes using solid acidic catalysts. This method reduces the generation of acid waste and minimizes environmental pollution .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyl-1-propanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alcohols, amines, or thiols.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary alcohols.
Scientific Research Applications
2-Chloro-2-methyl-1-propanol is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyl-1-propanol involves nucleophilic substitution reactions. The compound acts as an electrophile, with the chlorine atom being replaced by nucleophiles such as hydroxide ions, amines, or thiols . The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-propanol: Similar in structure but with the chlorine atom on a different carbon.
2-Methyl-1-propanol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-2-propanol: Similar in structure but with the hydroxyl group on a different carbon.
Uniqueness
2-Chloro-2-methyl-1-propanol is unique due to its tertiary carbon structure, which makes it more reactive in nucleophilic substitution reactions compared to primary or secondary alcohols . This reactivity is advantageous in various synthetic applications, making it a valuable intermediate in chemical synthesis .
Properties
IUPAC Name |
2-chloro-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQZLUXBPHXTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309272 | |
Record name | 2-Chloro-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-38-3 | |
Record name | 2-Chloro-2-methyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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